Welcome to the BenchChem Online Store!
molecular formula C12H12S B8715719 Thiophene, 2-[(4-methylphenyl)methyl]- CAS No. 113386-21-3

Thiophene, 2-[(4-methylphenyl)methyl]-

Cat. No. B8715719
M. Wt: 188.29 g/mol
InChI Key: KSZBBGSOBWUIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05591869

Procedure details

39 g of 4-methylbenzoyl chloride were added dropwise to a suspension of 33.8 g of aluminium chloride in 162.5 ml of chlorobenzene while stirring at 0° C. over the course of 30 minutes. The mixture was stirred at 0° C. for 90 minutes and subsequently, at 0° C., a solution of 21.8 g of thiophene in 33.8 ml of chlorobenzene was added dropwise over the course of 30 minutes. The mixture was stirred at 0° C. for 2 hours and then heated under reflux for 15 minutes until evolution of hydrogen chloride ceased. The resulting solution was added dropwise over the course of 30 minutes to a suspension of 7.2 g of sodium borohydride in 50 ml of diglyme heated to 70° C. The mixture was stirred at 70° C. for 1.5 hours and then discharged into a mixture of 250 g of ice, 200 ml of water and 62.5 g of concentrated aqueous hydrochloric acid. After addition of 100 ml of chlorobenzene and thorough stirring, the organic phase was separated off, washed with 100 ml of water and concentrated by distillation. Yield: 57.7 g of crude substance, 71.0% pure (GC), corresponding to a yield of 87.2% of theory. Distillation resulted in a 99.4% pure 2-(4-methylbenzyl)thiophene with boiling point 98° C./4 mbar.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
33.8 g
Type
reactant
Reaction Step Two
Quantity
162.5 mL
Type
solvent
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Three
Quantity
33.8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.2 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Six
Quantity
62.5 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[S:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.Cl.[BH4-].[Na+]>ClC1C=CC=CC=1.COCCOCCOC.O>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:16]2[S:15][CH:19]=[CH:18][CH:17]=2)=[CH:4][CH:3]=1 |f:1.2.3.4,7.8|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
CC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
33.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
162.5 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
21.8 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
33.8 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
7.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCOC
Step Six
Name
ice
Quantity
250 g
Type
reactant
Smiles
Name
Quantity
62.5 g
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C. over the course of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 90 minutes
Duration
90 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
WASH
Type
WASH
Details
washed with 100 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=C(CC=2SC=CC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.